N-Acetyl-L-phenylalanine (CAS: 2018-61-3) is an N-acetylated derivative of the essential amino acid L-phenylalanine, functioning as a critical chiral building block, resolving agent, and highly specific enzymatic substrate. By capping the N-terminal amine with an acetyl group, the molecule transitions from a highly polar zwitterion to a lipophilic organic acid with a logP of approximately 0.93 [1]. This structural modification preserves the chiral center and the aromatic side chain while fundamentally altering its thermal stability, solvent partitioning, and hydrogen-bonding profile. In industrial and laboratory procurement, it is primarily sourced as a precursor for peptide synthesis, a stereospecific substrate for protease assays, and a resolving agent for racemic amines. Its predictable reactivity and high enantiomeric purity make it a foundational material in both biocatalysis and pharmaceutical intermediate manufacturing.
Substituting N-Acetyl-L-phenylalanine with its unprotected parent, L-phenylalanine, or alternative N-protected forms critically compromises processability and assay performance. Unprotected L-phenylalanine exists as a zwitterion with a decomposition temperature above 270 °C and negligible solubility in the organic solvents required for homogeneous coupling reactions [1]. The N-acetyl group eliminates this zwitterionic lattice, drastically lowering the melting point and enabling high solubility in alcohols and ketones. Furthermore, substituting with the D-enantiomer (N-Acetyl-D-phenylalanine) completely abolishes its utility in biocatalytic applications; enzymes such as α-chymotrypsin possess highly stereospecific S1 binding pockets that strictly require the L-configuration for productive catalysis. Finally, compared to bulky Boc or Fmoc protecting groups, the acetyl group offers superior atom economy and stability under both highly acidic and basic conditions, making it the required choice for permanent N-capping or specific kinetic resolution workflows.
The processability of N-Acetyl-L-phenylalanine is defined by its favorable thermodynamic profile in organic solvents, a direct result of N-acetylation. Experimental static gravimetric measurements demonstrate that its solubility peaks in ethanol at 6.403 × 10^-2 mol/mol at 323.15 K, driven by strong hydrogen bond donor interactions [1]. Furthermore, it exhibits a well-defined melting point of 176.3 °C (449.5 K) and a melting enthalpy of 37.99 kJ/mol. In stark contrast, the unprotected L-phenylalanine baseline remains locked in a high-energy zwitterionic crystal lattice, resulting in near-zero solubility in ethanol and thermal decomposition rather than clean melting. This quantified shift from a zwitterionic solid to an organic-soluble acid enables its use in homogeneous catalytic and synthetic workflows.
| Evidence Dimension | Peak solubility in ethanol and melting behavior |
| Target Compound Data | 6.403 × 10^-2 mol/mol at 323.15 K; Tm = 176.3 °C |
| Comparator Or Baseline | L-phenylalanine (insoluble in ethanol; decomposes >270 °C) |
| Quantified Difference | Complete elimination of zwitterionic insolubility, enabling high-concentration organic phase processing. |
| Conditions | Static gravimetric method (283.15–323.15 K) and DSC thermal analysis |
Procurement of the N-acetylated form is mandatory for workflows requiring homogeneous liquid-phase reactions in polar organic solvents, such as peptide coupling or diastereomeric salt formation.
N-Acetyl-L-phenylalanine and its ester/amide derivatives serve as benchmark specific substrates for α-chymotrypsin, heavily outperforming non-specific or D-configured analogs. The L-phenylalanine core fits precisely into the hydrophobic S1 pocket of the enzyme, while the N-acetyl group provides essential hydrogen bonding that aligns the scissile bond with the catalytic triad. Kinetic studies reveal that N-acetyl-L-phenylalanine derivatives achieve enzyme-substrate dissociation constants (Ks) in the low millimolar range (e.g., 29 mM for the amide at pH 8.0) and high catalytic turnover rates [1]. Conversely, N-Acetyl-D-phenylalanine acts as a non-productive binder, and unacetylated L-phenylalanine lacks the N-acyl interaction required for optimal kcat.
| Evidence Dimension | Enzyme-substrate binding and catalytic turnover (Ks and kcat) |
| Target Compound Data | Specific S1 pocket binding with low millimolar Ks and high kcat |
| Comparator Or Baseline | N-Acetyl-D-phenylalanine (non-productive binding) and L-phenylalanine (suboptimal turnover) |
| Quantified Difference | Strict stereospecificity and N-acyl dependency increase catalytic efficiency by orders of magnitude compared to non-specific or unacetylated baselines. |
| Conditions | α-chymotrypsin catalyzed hydrolysis at pH 8.0 |
For researchers and assay developers, this compound is the required standard for quantifying chymotrypsin-like protease activity and screening competitive inhibitors.
The utility of N-Acetyl-L-phenylalanine in chiral separation technologies is validated by its highly specific host-guest interactions with β-cyclodextrin. NMR and crystallographic analyses demonstrate that N-Acetyl-L-phenylalanine forms a stable inclusion complex where the guest conformation is strictly dictated by its L-stereocenter[1]. When compared to N-Acetyl-D-phenylalanine, the L-isomer exhibits a significantly different spatial orientation within the β-CD cavity, resulting in distinct binding constants and NMR chemical shifts. This profound structural divergence in host-guest complexation is the thermodynamic basis for baseline enantioseparation in chiral chromatography.
| Evidence Dimension | Host-guest complex conformation and binding affinity |
| Target Compound Data | N-Acetyl-L-phenylalanine forms a specific, orientation-locked inclusion complex with β-CD |
| Comparator Or Baseline | N-Acetyl-D-phenylalanine |
| Quantified Difference | Distinct spatial orientations within the cavity lead to differential binding constants, enabling complete chiral recognition. |
| Conditions | Aqueous β-cyclodextrin solutions analyzed via NMR and X-ray crystallography |
Justifies the procurement of this compound as a chiral selector, reference standard, or model guest in the development of enantioselective stationary phases.
Downstream of its excellent solubility in polar organic solvents (Section 3, Evidence 1), N-Acetyl-L-phenylalanine is highly effective as a chiral resolving agent. It is used to form crystallizable diastereomeric salts with racemic amines, enabling the large-scale isolation of specific enantiomers for active pharmaceutical ingredients (APIs) where unprotected L-phenylalanine would fail due to its zwitterionic insolubility [1].
Based on its highly specific binding to the S1 pocket (Section 3, Evidence 2), derivatives of N-Acetyl-L-phenylalanine are the industry standard for measuring α-chymotrypsin activity. It is procured by biochemistry labs and diagnostic manufacturers to establish baseline kinetic parameters and to screen novel protease inhibitors [2].
Leveraging its distinct stereoselective inclusion behavior (Section 3, Evidence 3), N-Acetyl-L-phenylalanine is widely used as a reference analyte and model guest in the design and validation of cyclodextrin-based chiral stationary phases for high-performance liquid chromatography (HPLC) [3].